molecular formula C21H16ClF3N2O2 B2597145 N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 551921-71-2

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2597145
CAS No.: 551921-71-2
M. Wt: 420.82
InChI Key: CPBZSJXMTSZYOO-UHFFFAOYSA-N
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Description

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a trifluoromethyl group at position 6, a benzyl-substituted 4-chlorophenyl group at position 1, and a carboxamide moiety at position 2.

Properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c22-16-8-6-15(7-9-16)13-27-18(21(23,24)25)11-10-17(20(27)29)19(28)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBZSJXMTSZYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are attached through nucleophilic substitution reactions using benzyl chloride and 4-chlorobenzyl chloride, respectively.

    Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the pyridine derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C27H25ClF3N3O5C_{27}H_{25}ClF_3N_3O_5 and a molecular weight of approximately 563.9 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl group and a benzyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide exhibit promising anticancer properties. For instance, thiazole and pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The presence of electronegative substituents like chlorine has been linked to enhanced antiproliferative activity .

Case Study:
A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.

Antiviral Properties

This compound has shown potential as an antiviral agent. Research indicates that modifications to the pyridine structure can enhance activity against viral targets, including reverse transcriptase inhibitors for HIV treatment .

Case Study:
A series of synthesized derivatives were tested for their antiviral efficacy, with some exhibiting EC50 values significantly lower than established antiviral drugs. This positions them as candidates for further development in antiviral therapies.

Antimicrobial Activity

The compound's structural features also contribute to its antimicrobial properties. Studies have reported that similar compounds exhibit activity against a range of bacterial strains, making them useful in developing new antibiotics .

Case Study:
In vitro testing revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing amines and carboxylic acids to form amides.
  • Substitution Reactions: Introducing trifluoromethyl groups using electrophilic fluorination techniques.
  • Cyclization Reactions: Forming the pyridine ring through cyclization of appropriate precursors.

Data Summary Table

Application AreaDescriptionExample CompoundsEfficacy Indicators
Anticancer ActivityInhibition of tumor growth in cancer cell linesThiazole derivativesSignificant tumor reduction
Antiviral PropertiesActivity against viral replicationPyridine derivativesLower EC50 values than controls
Antimicrobial ActivityBroad-spectrum antibacterial effectsBenzyl-substituted compoundsEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound shares a pyridine-3-carboxamide core with several analogs, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference ID
N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide -CF₃ (6), -Bz(4-Cl-Ph) (1), -CONHBz (3) C₂₃H₁₇ClF₃N₂O₂ 473.84 Not provided
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide -Cl (5, 3-Cl-Bz), -CONH(4-Cl-Ph) (3) C₁₉H₁₃Cl₃N₂O₂ 419.68 339024-51-0
5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide -Cl (5, 3-Cl-Bz), -CONH(4-OCH₃-Ph) (3) C₂₀H₁₆Cl₂N₂O₃ 403.26 338977-35-8
Key Observations:

Trifluoromethyl vs.

Benzyl Group Variations : The 4-chlorophenylmethyl substituent at position 1 distinguishes the target compound from analogs with 3-chlorobenzyl () or 3-chlorophenylmethyl () groups. This substitution may alter steric interactions in target binding sites.

Research Tools and Methodologies

Crystallographic tools like SHELX () and ORTEP-3 () are critical for determining the precise geometry of such compounds. These programs enable accurate modeling of substituent effects on molecular conformation, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide (CAS No. 551921-71-2) is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyridine ring with various substituents, including a trifluoromethyl group and a benzyl moiety. The molecular formula is C21H16ClF3N2O2C_{21}H_{16}ClF_3N_2O_2 with a molecular weight of approximately 420.82 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial, anticancer, and enzyme-inhibitory agent.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on pyridine derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of related compounds have been documented extensively. For example, certain pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to disruptions in replication and transcription processes, which can trigger cell death in rapidly dividing cancer cells .
  • Cell Signaling Modulation : The trifluoromethyl group may enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively and modulate intracellular signaling pathways involved in cell survival and apoptosis .

Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of various pyridine derivatives, this compound was tested against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound against human breast cancer cell lines. The results showed that treatment with the compound resulted in significant apoptosis induction and reduced cell viability, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide, and how can purity be optimized?

Synthetic routes typically involve multi-step condensation reactions. Key methodologies include:

  • Acid-catalyzed cyclization : Refluxing 4-methylbenzaldehyde derivatives with ethyl cyanoacetate and ammonium acetate in acetic acid, monitored by TLC, followed by ethanol recrystallization (yield: 75–85%, purity ≥95% by HPLC) .
  • Solvent variation approach : Using n-butanol as a solvent under similar reflux conditions, with purification via column chromatography (yield: 68–72%, purity ≥98% by HPLC) .
  • Critical steps : Use of anhydrous conditions, catalytic p-toluenesulfonic acid for cyclization, and HPLC-grade solvents for crystallization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • 1H/13C NMR : For verifying substitution patterns and aromatic proton environments (e.g., δ 6.80–6.88 ppm for dihydropyridine systems) .
  • IR spectroscopy : Identification of carbonyl (1646 cm⁻¹) and amide bonds (3237 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., m/z 496.99 observed vs. calculated) .
  • X-ray crystallography : Definitive structural confirmation through single-crystal analysis (CCDC deposition recommended) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and 4-chlorobenzyl groups influence the compound's reactivity in nucleophilic substitutions?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity in substitutions. Computational studies (e.g., DFT calculations) show decreased electron density at the pyridine ring’s 6-position, favoring electrophilic attacks. The 4-chlorobenzyl moiety contributes steric hindrance, reducing reactivity at the ortho positions . Experimental validation involves competitive kinetic assays with varying electrophiles .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to address discrepancies caused by the trifluoromethyl group’s lipophilicity .
  • Receptor flexibility in docking : Incorporate molecular dynamics (MD) simulations to account for protein conformational changes during binding .
  • Validation assays : Parallel testing with positive controls (e.g., kinase inhibitors) to calibrate computational models .

Q. What enzymatic assays are suitable for evaluating the inhibitory potential of this compound against kinase targets?

  • Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR or VEGFR) in ATP-competitive assays with [γ-32P]ATP. Measure IC50 values via radiometric filtration .
  • Cellular assays : Assess phosphorylation inhibition in cancer cell lines (e.g., A549) using Western blotting for downstream targets like ERK1/2 .
  • Selectivity screening : Compare activity across kinase panels (≥50 kinases) to identify off-target effects .

Q. How can computational docking studies be designed to investigate binding modes with protein targets?

  • Ligand preparation : Optimize 3D conformers using PubChem structural data (InChI, SMILES) and minimize energy with MMFF94 force fields .
  • Protein preparation : Retrieve crystal structures from PDB (e.g., 1M17 for kinases), remove water molecules, and add polar hydrogens.
  • Docking validation : Calculate RMSD values (<2.0 Å) between predicted and crystallographic poses. Use AutoDock Vina or Schrödinger Glide for scoring .

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